3,7-Di-tert-butyl-1,5-dimethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Di-tert-butyl-1,5-dimethoxynaphthalene is an organic compound with the molecular formula C20H28O2 It is a derivative of naphthalene, substituted with two tert-butyl groups and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Di-tert-butyl-1,5-dimethoxynaphthalene typically involves the alkylation of 1,5-dimethoxynaphthalene with tert-butyl halides in the presence of a strong base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,7-Di-tert-butyl-1,5-dimethoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
3,7-Di-tert-butyl-1,5-dimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3,7-Di-tert-butyl-1,5-dimethoxynaphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability. The pathways involved may include oxidative stress modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: Another tert-butyl substituted aromatic compound with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Known for its use as a stabilizer in polymers.
3,6-Di-tert-butylcarbazole: Used in the development of electroluminescent materials.
Uniqueness
3,7-Di-tert-butyl-1,5-dimethoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its combination of tert-butyl and methoxy groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61357-47-9 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3,7-ditert-butyl-1,5-dimethoxynaphthalene |
InChI |
InChI=1S/C20H28O2/c1-19(2,3)13-9-15-16(17(11-13)21-7)10-14(20(4,5)6)12-18(15)22-8/h9-12H,1-8H3 |
InChI Key |
JNJGXGRCBQXMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2OC)C(C)(C)C)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.